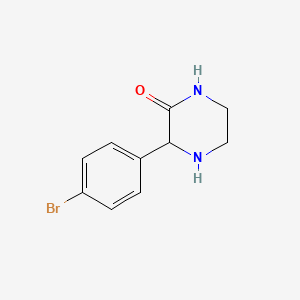

3-(4-溴苯基)哌嗪-2-酮

描述

“3-(4-Bromophenyl)piperazin-2-one” is a chemical compound with a molecular weight of 255.11 . Its IUPAC name is 3-(4-bromophenyl)-2-piperazinone . It is stored at room temperature and is typically in powder form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis

The InChI code for “3-(4-Bromophenyl)piperazin-2-one” is 1S/C10H11BrN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) .Physical and Chemical Properties Analysis

“3-(4-Bromophenyl)piperazin-2-one” is a powder that is stored at room temperature . Its molecular weight is 255.11 .科学研究应用

抗精神病和拮抗特性

哌嗪衍生物已知可作为多巴胺和5-羟色胺拮抗剂,并用于抗精神病药物。 这表明3-(4-溴苯基)哌嗪-2-酮可能被用于研究其抗精神病特性,有助于治疗精神疾病 .

抗菌和抗真菌剂

这些化合物已显示出抗菌活性,这意味着它们可以用于开发新型抗生素或抗真菌剂,增强我们对抗抗药性细菌和真菌菌株的武器库 .

神经退行性疾病治疗

哌嗪环是治疗帕金森病和阿尔茨海默病等神经退行性疾病的潜在治疗方法中的一个组成部分。 这表明3-(4-溴苯基)哌嗪-2-酮可能在研究这些疾病的治疗方法中有所应用 .

抗病毒和抗HIV-1活性

哌嗪衍生物也与抗病毒活性有关,包括针对HIV-1的活性。 这表明3-(4-溴苯基)哌嗪-2-酮在抗病毒药物的开发中可能发挥作用 .

MC4受体激动剂活性

这些化合物已显示出MC4受体激动剂活性,这与代谢疾病和肥胖症治疗研究有关 .

化学合成和结构分析

该化合物的结构使其可用于化学合成方案,以获得新的化合物,然后可以通过各种分析方法(如HRMS,IR,NMR实验)对其结构进行赋值 .

安全和危害

The safety information for “3-(4-Bromophenyl)piperazin-2-one” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

未来方向

The future directions for “3-(4-Bromophenyl)piperazin-2-one” could involve further exploration of its potential antifungal properties, as suggested by the synthesis of similar compounds . Additionally, its chemical structure could be modified to enhance its biological activity or reduce potential hazards.

作用机制

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . This suggests that 3-(4-Bromophenyl)piperazin-2-one may also interact with various targets, influencing a range of biological processes.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(4-Bromophenyl)piperazin-2-one may interact with its targets in a manner that influences these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by similar indole derivatives , it is likely that this compound influences multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Similar indole derivatives have been shown to exhibit a range of biological activities , suggesting that this compound may have diverse molecular and cellular effects.

生化分析

Biochemical Properties

3-(4-Bromophenyl)piperazin-2-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with alpha-glucosidase and alpha-amylase, enzymes involved in carbohydrate metabolism . These interactions are characterized by competitive inhibition, where 3-(4-Bromophenyl)piperazin-2-one binds to the active site of the enzymes, preventing substrate binding and subsequent enzymatic activity. Additionally, this compound has been evaluated for its potential as an anti-diabetic agent due to its inhibitory effects on these enzymes .

Cellular Effects

The effects of 3-(4-Bromophenyl)piperazin-2-one on various cell types and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in glucose metabolism, leading to altered cellular responses to glucose . Furthermore, 3-(4-Bromophenyl)piperazin-2-one has been shown to impact cell signaling pathways, such as the insulin signaling pathway, which plays a crucial role in regulating glucose uptake and utilization .

Molecular Mechanism

The molecular mechanism of action of 3-(4-Bromophenyl)piperazin-2-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of alpha-glucosidase and alpha-amylase, inhibiting their enzymatic activity and reducing the breakdown of carbohydrates into glucose . Additionally, 3-(4-Bromophenyl)piperazin-2-one has been shown to modulate the expression of genes involved in glucose metabolism, further contributing to its anti-diabetic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-Bromophenyl)piperazin-2-one have been observed to change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-(4-Bromophenyl)piperazin-2-one remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of alpha-glucosidase and alpha-amylase activity, leading to prolonged anti-diabetic effects .

Dosage Effects in Animal Models

The effects of 3-(4-Bromophenyl)piperazin-2-one vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit alpha-glucosidase and alpha-amylase activity without causing significant adverse effects . At higher doses, 3-(4-Bromophenyl)piperazin-2-one may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.

Metabolic Pathways

3-(4-Bromophenyl)piperazin-2-one is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as alpha-glucosidase and alpha-amylase, inhibiting their activity and reducing the breakdown of carbohydrates into glucose . This compound may also affect metabolic flux and metabolite levels by modulating the expression of genes involved in glucose metabolism . These interactions contribute to its potential as an anti-diabetic agent.

Transport and Distribution

The transport and distribution of 3-(4-Bromophenyl)piperazin-2-one within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound has been shown to be efficiently transported across cell membranes, allowing it to reach its target enzymes and exert its inhibitory effects . Additionally, 3-(4-Bromophenyl)piperazin-2-one may accumulate in specific tissues, such as the liver and kidneys, where it can interact with enzymes involved in carbohydrate metabolism .

Subcellular Localization

The subcellular localization of 3-(4-Bromophenyl)piperazin-2-one plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes such as alpha-glucosidase and alpha-amylase . Additionally, 3-(4-Bromophenyl)piperazin-2-one may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .

属性

IUPAC Name |

3-(4-bromophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRGSJDXPCSHAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301301151 | |

| Record name | 3-(4-Bromophenyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90841-19-3 | |

| Record name | 3-(4-Bromophenyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90841-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

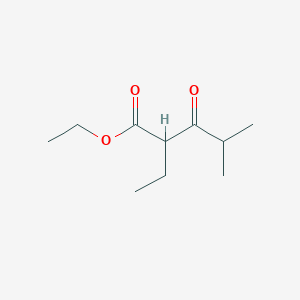

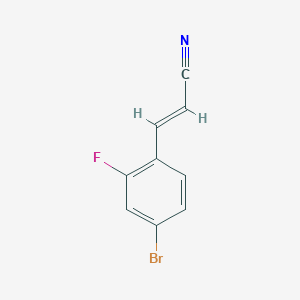

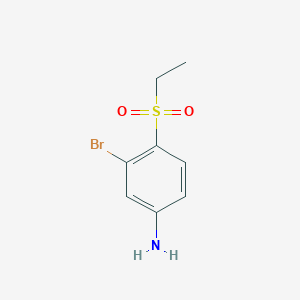

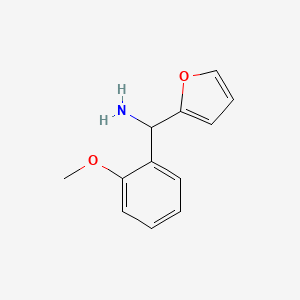

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

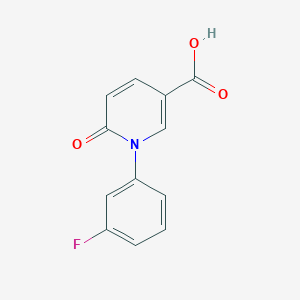

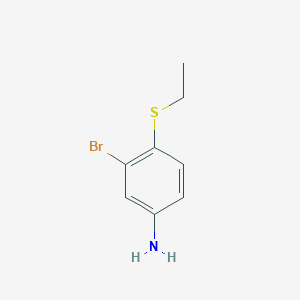

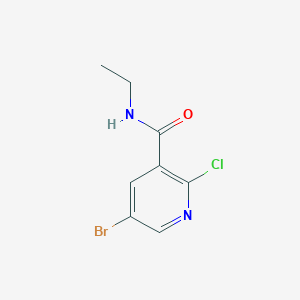

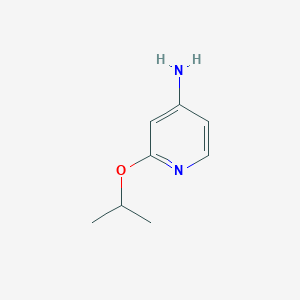

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine](/img/structure/B1527280.png)

![2-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1527282.png)

amine](/img/structure/B1527288.png)